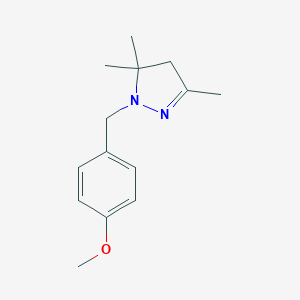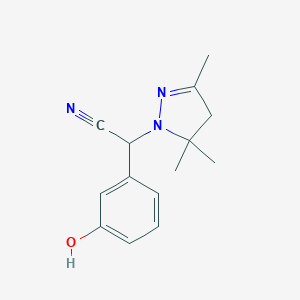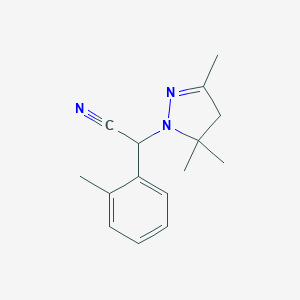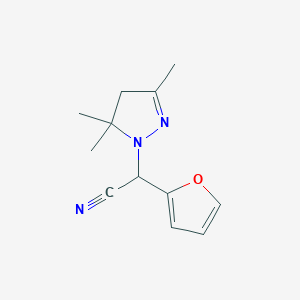
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DPPB, and it has been synthesized using various methods. The purpose of
作用機序
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential effects on the central nervous system, including its ability to improve cognitive function and memory.
実験室実験の利点と制限
One of the advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to improve the solubility of this compound, making it easier to use in lab experiments.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further study. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
合成法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenylethylamine, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
The potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H21N3O/c1-15-14-16(2)23(22-15)19-10-8-18(9-11-19)20(24)21-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
InChIキー |
BXCYVQPKUQDECP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4](/img/structure/B257719.png)
![2-Ethyl 4-methyl 3-methyl-5-{[(4-methyl-1-piperidinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B257720.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
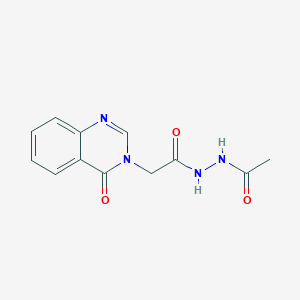
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
